

An In-depth Technical Guide to the Molecular Structure of 2-(Benzyloxy)ethanamine

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Compound of Interest

Compound Name: 2-(Benzyloxy)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **2-(Benzyloxy)ethanamine**. The information is intended to support research and development activities by providing detailed experimental protocols and quantitative data.

Molecular Structure and Chemical Identity

2-(Benzyloxy)ethanamine, also known as 2-aminoethyl benzyl ether, is a primary amine and a benzyl ether.^[1] Its chemical structure consists of a benzyl group (a benzene ring attached to a methylene group) linked via an ether oxygen to an ethylamine moiety.

Below is a diagram of the molecular structure of **2-(Benzyloxy)ethanamine**.

Caption: 2D representation of the **2-(Benzyloxy)ethanamine** molecule.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-(benzyloxy)ethanamine
Synonyms	2-Aminoethyl benzyl ether, 2-(Phenylmethoxy)ethanamine
CAS Number	38336-04-8
Molecular Formula	C ₉ H ₁₃ NO
InChI	1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
InChIKey	XJGVVOAKITWCAB-UHFFFAOYSA-N
SMILES	<chem>C1=CC=C(C=C1)COCCN</chem>

Physicochemical Properties

2-(Benzyloxy)ethanamine is typically a colorless to pale yellow liquid oil.^[1] It is soluble in organic solvents such as chloroform and DMSO.^[1]

Property	Value
Molecular Weight	151.21 g/mol
Boiling Point	241 °C
Density	1.45 g/cm ³
Refractive Index	1.5260
Flash Point	85 °C
pKa	8.82 ± 0.10 (Predicted)

Experimental Protocols

Synthesis of 2-(Benzyloxy)ethanamine

A general method for the synthesis of **2-(Benzyloxy)ethanamine** involves the reaction of a protected ethanolamine derivative with a benzylating agent, followed by deprotection. One reported method involves the use of 2-(benzyloxy)ethyl-phthalimide.^[2]

Reaction Scheme:

2-(Benzyloxy)ethyl-phthalimide + Hydrazine hydrate → **2-(Benzyloxy)ethanamine** + Phthalhydrazide

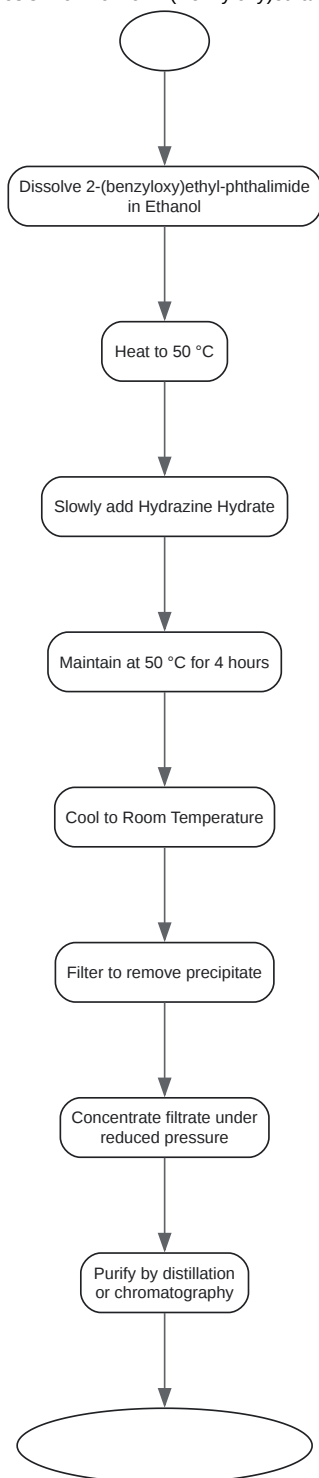
Experimental Procedure:

A general procedure for the synthesis is as follows:

- **Reaction Setup:** Dissolve 2-(benzyloxy)ethyl-phthalimide (1 equivalent) in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.
- **Addition of Hydrazine:** Heat the solution to 50 °C and slowly add hydrazine hydrate (1.1 equivalents).
- **Reaction:** Maintain the reaction mixture at 50 °C and stir for 4 hours.
- **Work-up:** Cool the mixture to room temperature. A solid precipitate (phthalhydrazide) will form.
- **Isolation:** Separate the solid by filtration.
- **Purification:** Concentrate the filtrate under reduced pressure to obtain the crude **2-(benzyloxy)ethanamine**. Further purification can be achieved by distillation or chromatography.

The following diagram illustrates the general workflow for the synthesis of **2-(Benzyloxy)ethanamine**.

Synthesis Workflow of 2-(Benzyloxy)ethanamine



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Caption: General workflow for the synthesis of **2-(Benzyloxy)ethanamine**.

Spectroscopic Characterization

The structural confirmation of **2-(Benzyloxy)ethanamine** is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the two methylene groups of the ethyl chain, and the amine protons.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Quantitative Spectroscopic Data

The following tables summarize the available spectroscopic data for **2-(Benzyloxy)ethanamine**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in detail in the searched sources.			

Note: A ^1H NMR spectrum was recorded on a Varian A-60 instrument, but detailed peak assignments are not publicly available.[3]

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available in the searched sources.	

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Assignment
Data not available in detail in the searched sources.	

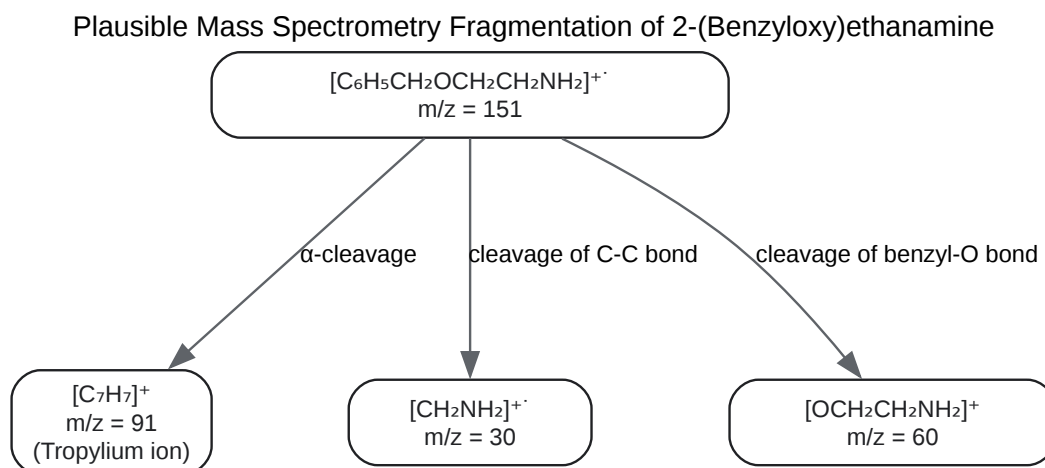
Note: An FTIR spectrum was obtained using a CAPILLARY CELL: NEAT technique, but a detailed peak list is not publicly available.[3]

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
151	$[\text{M}]^+$ (Molecular Ion)	
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)	
44	$[\text{C}_2\text{H}_6\text{N}]^+$	
30	$[\text{CH}_4\text{N}]^+$	

Note: The top three peaks observed in the GC-MS analysis were at m/z 30, 45 (likely an error in the source, 44 is more common for this structure), and 91.[3] The fragmentation pattern is proposed based on the common fragmentation of benzyl ethers and primary amines.

The following diagram illustrates a plausible mass spectrometry fragmentation pathway for **2-(Benzyloxy)ethanamine**.



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Caption: A simplified representation of possible fragmentation pathways.

Safety and Handling

2-(Benzyloxy)ethanamine is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications

2-(Benzyloxy)ethanamine serves as a useful intermediate in organic synthesis.[4][5] Its primary amine and benzyl ether functionalities allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. It is also used as a biochemical reagent in life science research.[6]

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